molecular formula C11H11ClN2O2 B7576009 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B7576009
M. Wt: 238.67 g/mol
InChI Key: QJTSJIARCLWBQA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This is followed by chlorination and subsequent acylation to introduce the chloroacetamide group. The reaction conditions often involve the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzoxazole ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of oxidized benzoxazole products.

    Reduction: Formation of reduced benzoxazole products.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of bacteria or fungi by interfering with their cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or material characteristics, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chloro-N-(2-ethyl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-11-14-8-5-7(13-10(15)6-12)3-4-9(8)16-11/h3-5H,2,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTSJIARCLWBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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